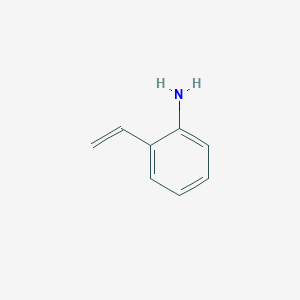

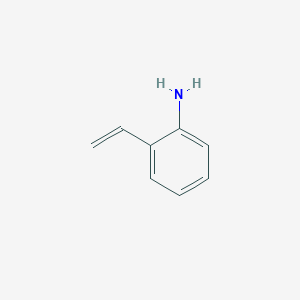

2-Vinylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURPPWHPIYBYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438449 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-18-3 | |

| Record name | 2-vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylaniline, also known as 2-aminostyrene, is an aromatic amine of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive vinyl group and a nucleophilic amino group, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and polymers. This technical guide provides a comprehensive overview of the known physical properties of this compound, presenting key data in a structured format to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative physical data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₉N | [1][2][3] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 219.5 °C at 760 mmHg | [2][5][6] |

| ~212.5 °C (rough estimate) | [4] | |

| Density | 1.013 g/cm³ | [5] |

| 1.0181 g/cm³ | [4][6] | |

| Refractive Index | 1.6124 | [4][5] |

| pKa (Predicted) | 3.86 ± 0.10 | [4][5] |

| Flash Point | 93.84 °C | [5] |

| Storage Temperature | 2-8°C, protect from light | [4][5] |

| LogP | 2.493 | [5] |

| 1.9118 | [7] | |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5][7] |

| Hydrogen Bond Donor Count | 1 | [5][7] |

| Hydrogen Bond Acceptor Count | 1 | [5][7] |

| Rotatable Bond Count | 1 | [5][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature. However, standard methodologies for determining these properties for liquid organic compounds, particularly anilines, are well-established.

General Methodologies:

-

Boiling Point Determination: The boiling point of this compound can be determined using standard distillation techniques under atmospheric or reduced pressure. A common laboratory method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a steady condensation and collection of the distillate.

-

Density Measurement: The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

-

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is typically used to measure the refractive index of liquid samples. A drop of the compound is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample.

-

pKa Determination: The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration. A solution of this compound is titrated with a standard acid, and the pH is measured as a function of the volume of acid added. The pKa corresponds to the pH at the half-equivalence point. Computational methods are also frequently used for prediction.[8]

Logical Relationships in Synthesis

While specific signaling pathways involving this compound are not documented, its utility in chemical synthesis is well-established. A primary application is in the synthesis of quinolines. The following diagram illustrates the logical workflow of this process.

Caption: Logical workflow for the synthesis of quinolines using this compound.

References

- 1. This compound | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3867-18-3 | this compound - Synblock [synblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-AMINOSTYRENE | 3867-18-3 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Vinylaniline: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-vinylaniline, a versatile building block in organic synthesis. It details the chemical structure, physicochemical properties, and spectroscopic data of the molecule. The guide places a strong emphasis on its synthetic utility, offering detailed experimental protocols for the preparation of valuable heterocyclic compounds, including quinolines and carbazoles. The underlying reaction mechanisms and logical workflows are illustrated with clear diagrams. This document serves as a critical resource for researchers and professionals in the fields of chemical synthesis and drug discovery, facilitating the effective application of this compound in their work.

Chemical Identity and Properties

This compound, also known as 2-aminostyrene, is an aromatic amine with the chemical formula C₈H₉N. Its structure features a vinyl group attached to the ortho position of an aniline ring. This unique arrangement of functional groups makes it a highly reactive and valuable precursor in a variety of chemical transformations.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3867-18-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉N | [1][2][3][4] |

| Molecular Weight | 119.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Boiling Point | 219.5 °C at 760 mmHg | [1][3] |

| Density | 1.0181 g/cm³ | [1][7] |

| Refractive Index | 1.6124 | [7] |

| InChI Key | KURPPWHPIYBYBS-UHFFFAOYSA-N | [2] |

| SMILES | C=CC1=CC=CC=C1N |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference |

| GC-MS | Spectra available in public databases. | [8] |

| IR Spectra | Vapor phase IR spectra are available for reference. | [8] |

| NMR, HPLC, LC-MS | Data is often available from commercial suppliers upon request. | [3][9] |

Synthetic Applications in Heterocyclic Chemistry

This compound is a key starting material for the synthesis of a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.[10] Its dual functionality, the nucleophilic amine and the reactive vinyl group, allows for various cyclization strategies.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with a wide array of biological activities. This compound serves as a versatile precursor for the construction of the quinoline scaffold through several synthetic methodologies.

One effective method involves the palladium-catalyzed oxidative cyclization of 2-vinylanilines with alkynes.[11] This reaction proceeds via an intermolecular amination of the alkyne, followed by insertion of the olefin and subsequent oxidative cleavage of a C-C bond to yield 2,3-disubstituted quinolines.[11]

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinolines

A mixture of this compound (1.0 mmol), alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand in a solvent such as toluene is stirred under an oxygen atmosphere at a specified temperature until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired quinoline derivative.

2-Chloroquinolines can be synthesized from 2-vinylanilines by reaction with diphosgene in a nitrile solvent like acetonitrile.[12][13] The proposed mechanism involves the formation of a phenylisocyanate intermediate, followed by quinoline ring formation and subsequent chlorination at the C2 position.[13]

Logical Workflow for Quinoline Synthesis:

Caption: General experimental workflow for the synthesis of quinolines from this compound.

Synthesis of Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles with significant biological and electronic properties. This compound derivatives can be utilized in palladium-catalyzed reactions to synthesize carbazoles.

The synthesis of carbazoles can be achieved through a palladium-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives to form a stable diphenylamine intermediate.[14][15] This intermediate then undergoes an intramolecular cyclization, the selectivity of which is controlled by the choice of ligand, to form the carbazole ring system.[14][15]

Experimental Protocol: Synthesis of Carbazoles

A mixture of the diphenylamine intermediate (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (e.g., 0.0075 mmol), a specific phosphine ligand (e.g., 0.023 mmol), and a base like NaOt-Bu (1.5 mmol) in a dry solvent such as 1,4-dioxane is heated under an inert atmosphere (e.g., Argon) at 110 °C for a specified time.[14] After completion, the reaction is cooled, and the product is isolated and purified by standard techniques like column chromatography.

Signaling Pathway for Carbazole Synthesis:

Caption: Simplified reaction pathway for the palladium-catalyzed synthesis of carbazoles.

Role in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have significant biological activities and are of great interest in drug discovery. For instance, this compound is a useful chemical for the preparation of cyclopeptides like solomonamides, which are being investigated as potential antitumor agents.[7] The quinoline and carbazole cores are present in numerous FDA-approved drugs and natural products with activities ranging from anticancer to anti-inflammatory. The ability to readily synthesize substituted versions of these heterocycles from this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug development programs.

Conclusion

This compound is a versatile and reactive molecule with significant applications in organic synthesis, particularly in the construction of diverse nitrogen-containing heterocyclic compounds. Its unique structure allows for a range of cyclization reactions, providing access to valuable scaffolds for drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their scientific endeavors.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 3867-18-3 [sigmaaldrich.com]

- 3. CAS 3867-18-3 | this compound - Synblock [synblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Chemscene ChemScene | this compound,98% (stabilized with TBC) | 1G | CS-W006235 | Fisher Scientific [fishersci.com]

- 7. 2-AMINOSTYRENE | 3867-18-3 [chemicalbook.com]

- 8. This compound | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline synthesis [organic-chemistry.org]

- 12. Item - Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent - figshare - Figshare [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Vinylaniline from Aryl Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways for the production of 2-vinylaniline, a valuable intermediate in organic synthesis, starting from readily available aryl carboxylic acids. This document details various methodologies, including a modern, direct approach and more traditional multi-step routes. For each key transformation, experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams generated using the DOT language illustrate the described pathways and workflows.

Direct Synthesis via Sequential Decarboxylation/Amination/Heck Reaction

A contemporary and highly efficient method for the regioselective synthesis of 2-vinylanilines involves a one-pot sequential reaction starting from aryl carboxylic acids. This process, employing a Palladium-polyoxometalate (Pd-POVs) catalyst system, facilitates decarboxylation, amination, and a subsequent Heck reaction in a single operational sequence.[1][2] This approach is notable for its ability to overcome the challenges often associated with ortho-substituted substrates in decarboxylative couplings.[1][2]

Overall Transformation

The reaction proceeds through the in-situ formation of an O-aroyloxycarbamate from the parent aryl carboxylic acid, which then undergoes a cascade of transformations to yield the final this compound product.

References

spectroscopic data analysis of 2-vinylaniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-vinylaniline (also known as 2-aminostyrene), a valuable building block in organic synthesis. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | Aromatic Protons |

| Data Not Available | - | - | Vinyl Proton (CH) |

| Data Not Available | - | - | Vinyl Protons (CH₂) |

| Data Not Available | - | - | Amine Protons (NH₂) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Aromatic Carbons |

| Data Not Available | Vinyl Carbon (CH) |

| Data Not Available | Vinyl Carbon (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data Not Available | N-H Stretch (Amine) |

| Data Not Available | C-H Stretch (Aromatic) |

| Data Not Available | C-H Stretch (Vinylic) |

| Data Not Available | C=C Stretch (Aromatic) |

| Data Not Available | C=C Stretch (Vinylic) |

| Data Not Available | N-H Bend (Amine) |

| Data Not Available | C-N Stretch (Aromatic Amine) |

| Data Not Available | C-H Out-of-Plane Bend (Aromatic/Vinylic) |

Note: A detailed peak list for the IR spectrum of this compound was not available in a tabular format from the searched resources. The table indicates the expected absorption regions for the key functional groups.

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 119 | Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available | - | [M-H]⁺ |

| Data Not Available | - | [M-NH₂]⁺ |

| Data Not Available | - | [M-C₂H₂]⁺ |

Note: While the molecular ion peak is confirmed at m/z 119, a detailed fragmentation pattern with relative intensities was not available. The proposed fragments are based on common fragmentation pathways for aromatic amines and vinyl compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 8-16 scans, 2-4 second acquisition time, and a 1-2 second relaxation delay).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the FID with an appropriate window function and Fourier transform.

-

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition (FT-IR):

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum to display it in terms of transmittance or absorbance.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the column and enter the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The eluted this compound is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes ionization and fragmentation of the molecule.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

An In-depth Technical Guide on the Thermodynamic and Kinetic Stability of 2-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylaniline, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocycles, many of which are of significant interest in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to its stability profile. This technical guide provides a comprehensive overview of the thermodynamic and kinetic stability of this compound, addressing its propensity for polymerization and decomposition. Due to the limited availability of direct experimental thermodynamic and kinetic data for this compound in peer-reviewed literature, this guide combines available information with data from analogous compounds and outlines robust experimental protocols for a thorough stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective handling, storage, and application of this compound.

Introduction

This compound (also known as 2-aminostyrene) possesses both a nucleophilic amine group and a reactive vinyl group attached to an aromatic ring. This unique structural arrangement makes it a valuable precursor for a variety of chemical transformations, including cyclization and polymerization reactions. However, the very features that impart its synthetic utility also contribute to its inherent instability. The vinyl group is susceptible to radical, cationic, and anionic polymerization, while the entire molecule can be prone to oxidation and thermal degradation. A thorough understanding of both the thermodynamic (the inherent energy of the molecule and its decomposition products) and kinetic (the rate at which it decomposes or polymerizes) stability is paramount for its practical application.

Thermodynamic Stability

The presence of the high-energy vinyl group suggests that its polymerization is a thermodynamically favorable process, releasing energy. Similarly, oxidation of the aniline moiety is also an exergonic process.

Table 1: Calculated and Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N | --INVALID-LINK--[1] |

| Molecular Weight | 119.16 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Note: The lack of publicly available experimental thermodynamic data for this compound necessitates the use of computational predictions and estimations based on similar structures.

Kinetic Stability

Kinetic stability relates to the rate at which a compound undergoes decomposition or reaction. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its transformation is high. In the case of this compound, its kinetic instability is a significant practical concern.

Polymerization

The vinyl group of this compound is highly susceptible to polymerization, which can be initiated by heat, light, or the presence of radical initiators. This is the primary pathway for its degradation upon storage. To counteract this, commercial preparations of this compound are typically stabilized with radical inhibitors such as tert-butylcatechol (TBC).[1]

Logical Relationship for Polymerization Inhibition

Caption: Inhibition of this compound polymerization by TBC.

Thermal Decomposition

At elevated temperatures, this compound can undergo decomposition. While specific kinetic parameters such as the Arrhenius activation energy (Ea) are not available for this compound, studies on analogous compounds like ortho-substituted polyaniline derivatives suggest that the degradation process involves complex bond cleavages within the aromatic ring and the substituent groups.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Source |

| Temperature | 2-8°C or -20°C | To minimize the rate of polymerization and decomposition. | --INVALID-LINK--, --INVALID-LINK--[1] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of the aniline moiety. | General chemical handling practice |

| Light | Store in the dark | To prevent photo-initiated polymerization. | --INVALID-LINK-- |

| Inhibitor | Presence of a stabilizer (e.g., TBC) | To quench radical species and prevent polymerization. | --INVALID-LINK--[1] |

Experimental Protocols for Stability Assessment

Given the data gaps, experimental evaluation of the thermodynamic and kinetic stability of this compound is crucial for any application. The following are standard, detailed methodologies that can be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the application of isoconversional kinetic models.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition provides an indication of the material's thermal stability.

-

The derivative of the TGA curve (DTG) shows the temperature at which the rate of weight loss is maximal.

-

The kinetic triplet (activation energy, pre-exponential factor, and reaction model) can be determined using methods such as Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS).

-

Experimental Workflow for TGA

Caption: Workflow for TGA-based stability analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal events such as polymerization and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed DSC pan. A sealed pan is crucial to prevent evaporation before thermal events occur.

-

Experimental Conditions:

-

Atmosphere: Inert gas flow (e.g., nitrogen).

-

Heating Program: Heat the sample from a sub-ambient temperature (e.g., -20°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Exothermic peaks will indicate polymerization or decomposition events.

-

The onset temperature of an exotherm indicates the temperature at which the reaction begins to occur at a significant rate.

-

The area under the exothermic peak corresponds to the enthalpy of the reaction (ΔH).

-

Conclusion

This compound is a kinetically reactive molecule with a high propensity for polymerization and potential for thermal decomposition. While specific thermodynamic data remains elusive in the public domain, its handling and storage requirements underscore its inherent instability. The recommended storage at low temperatures, in an inert atmosphere, and in the presence of a radical inhibitor like TBC are critical to maintaining its chemical integrity. For applications requiring a detailed understanding of its stability profile, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for determining key kinetic and thermodynamic parameters. Such empirical data is indispensable for ensuring the safe, reliable, and reproducible use of this compound in research, development, and manufacturing.

References

literature review on the discovery and history of 2-vinylaniline

Introduction

2-Vinylaniline, also known as 2-aminostyrene, is a versatile organic compound that has garnered significant attention in synthetic chemistry, particularly as a precursor for a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive vinyl group ortho to each other on a benzene ring, allows for a variety of cyclization reactions. This technical guide provides a comprehensive overview of the discovery, history, physical and chemical properties, modern synthetic methodologies, and key applications of this compound for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis and study are intrinsically linked to the broader development of aniline and styrene chemistry in the early to mid-20th century. Early synthetic approaches to vinyl-substituted anilines likely paralleled methods used for similar compounds. Plausible historical synthetic routes, though not explicitly documented for the ortho isomer, can be inferred from established reactions of the era.

One such method is the dehydration of the corresponding amino-substituted phenylethanol . For instance, the dehydration of 2-(4-aminophenyl)ethanol to 4-vinylaniline is a known transformation, suggesting that 2-(2-aminophenyl)ethanol could similarly yield this compound under acidic or basic conditions with heating[1]. Another classical method that could theoretically produce this compound is the Hofmann elimination . This reaction involves the exhaustive methylation of an amine, followed by elimination with a base like silver oxide to form an alkene[2][3][4][5][6]. Starting from 2-(2-aminoethyl)aniline, this process would be expected to yield this compound.

Despite the absence of a celebrated discovery, the utility of this compound has become increasingly recognized in recent decades, with a surge in publications detailing its application in the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a liquid at room temperature with properties that make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [7][8][9] |

| Molecular Weight | 119.16 g/mol | [7][8][9] |

| CAS Number | 3867-18-3 | [7] |

| Appearance | Colorless to light yellow liquid | [10] |

| Boiling Point | 219.5 °C at 760 mmHg | [9] |

| Density | 1.0181 g/cm³ | [9] |

| Refractive Index | 1.6124 | [10] |

| Solubility | Soluble in benzene, acetone, and methanol | [11] |

| pKa | 3.86 ± 0.10 (Predicted) | [10] |

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound offer high yields and functional group tolerance. The Heck and Wittig reactions are two of the most prominent and versatile strategies employed.

Experimental Protocol 1: Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction provides a reliable method for the synthesis of this compound from 2-haloanilines and a vinylating agent.

Reaction: Coupling of 2-bromoaniline with a vinylboronic acid derivative.

Reagents and Materials:

-

2-Bromoaniline

-

Vinylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Water, deionized

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromoaniline (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene via syringe to dissolve the reagents.

-

In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous toluene under nitrogen.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Experimental Protocol 2: Synthesis via Wittig Reaction

The Wittig reaction offers an alternative route to this compound, typically starting from 2-aminobenzaldehyde.

Reaction: Reaction of 2-aminobenzaldehyde with a phosphorus ylide.

Reagents and Materials:

-

2-Aminobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The color should turn a deep yellow, indicating the formation of the ylide. Stir at this temperature for 30 minutes.

-

In a separate flask, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous THF.

-

Add the solution of 2-aminobenzaldehyde dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Core Applications in Drug Development and Materials Science

The primary application of this compound lies in its role as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds[12][13]. The strategic placement of the amino and vinyl groups facilitates intramolecular cyclization reactions to form five- and six-membered rings.

-

Synthesis of Quinolines: this compound is extensively used in the synthesis of quinolines, a core structure in numerous pharmaceuticals with a wide range of biological activities[14][15]. Various catalytic systems can be employed to achieve this transformation through different reaction mechanisms[16][17].

-

Synthesis of Indoles and Carbazoles: The direct conjugation of the vinyl group with the aniline ring makes this compound a suitable precursor for the synthesis of five-membered heterocyclic rings like indoles and carbazoles[12].

-

Polymer Chemistry: As a derivative of both aniline and styrene, this compound can be used in the development of functional polymers with potential applications in materials science, such as conductive polymers.

Signaling Pathways and Biological Activity

Based on the available literature, this compound is primarily utilized as a synthetic intermediate and is not typically studied for its direct interaction with or modulation of biological signaling pathways. Its value in drug discovery is derived from its ability to serve as a starting material for the construction of more complex molecules that may possess biological activity[10][18]. There is limited information on the specific biological activities of this compound itself.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of this compound via a Heck reaction.

Caption: The role of this compound as a key precursor to diverse heterocyclic systems.

This compound is a valuable and versatile building block in modern organic synthesis. While the specific details of its initial discovery are not well-documented, its importance has grown substantially with the development of advanced synthetic methodologies. The ability to efficiently construct complex nitrogen-containing heterocycles from this compound ensures its continued relevance in the fields of medicinal chemistry, drug development, and materials science. Future research will likely focus on expanding the scope of its applications and developing even more efficient and sustainable synthetic routes to this important intermediate.

References

- 1. pleiades.online [pleiades.online]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Hofmann Elimination [organic-chemistry.org]

- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. americanelements.com [americanelements.com]

- 10. 2-AMINOSTYRENE | 3867-18-3 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline synthesis [organic-chemistry.org]

- 15. iipseries.org [iipseries.org]

- 16. Item - Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent - figshare - Figshare [figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 2-Vinylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-vinylaniline (also known as 2-aminostyrene) in a range of common organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a detailed manual for researchers and scientists. It outlines the theoretical principles governing solubility, provides a robust experimental protocol for its determination, and establishes a standardized format for data presentation. The methodologies described herein are essential for applications in chemical synthesis, formulation development, and quality control.

Introduction

This compound is a valuable intermediate in organic synthesis, notably in the preparation of heterocycles and polymers.[1] Its unique structure, featuring both a reactive vinyl group and a nucleophilic amino group, makes it a versatile building block. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in research and development, particularly in the pharmaceutical and materials science sectors.

The solubility of a compound dictates its utility in various applications, from reaction kinetics and purification to formulation and bioavailability. This guide addresses the current gap in documented quantitative solubility data for this compound by providing a detailed roadmap for its experimental determination.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The this compound molecule possesses distinct structural features that influence its solubility profile:

-

Aniline Moiety: The aromatic ring and the amino group (-NH2) introduce polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H bonds can act as hydrogen bond donors. Aniline itself is sparingly soluble in water but soluble in many organic solvents.[2][3]

-

Vinyl Group: The vinyl (-CH=CH2) group is nonpolar, contributing to the molecule's overall hydrophobic character.

Therefore, a balance between these polar and nonpolar characteristics will determine the solubility of this compound in different solvents. It is expected to exhibit good solubility in moderately polar to polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic solvents.

Factors Influencing Solubility:

-

Polarity: Solvents with polarities similar to that of this compound are likely to be effective.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding with the amino group will enhance solubility.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4][5]

-

pH: In acidic solutions, the amino group can be protonated to form a more soluble salt.[2]

Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of this compound's solubility in various classes of organic solvents can be made based on its structure. This serves as a guide for solvent selection in experimental studies.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the aniline group. |

| Water | Low | The nonpolar vinyl group and benzene ring limit solubility despite the polar amino group. | |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Good dipole-dipole interactions and ability to accept hydrogen bonds. |

| Nonpolar Aromatic | Benzene, Toluene | Moderate to High | Favorable π-π stacking interactions with the aromatic ring. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity for interaction. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity; weak intermolecular forces. |

Experimental Protocol for Solubility Determination

The following protocol details a standardized equilibrium shake-flask method for the quantitative determination of this compound solubility.[6][7]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC-UV | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | |||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | |||

| e.g., Hexane | e.g., 25 | e.g., HPLC-UV |

Conclusion

While specific quantitative solubility data for this compound is not yet widely reported, this technical guide provides the necessary theoretical foundation and a detailed experimental protocol for its determination. By following the outlined procedures, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing formulations, thereby advancing the application of this important chemical intermediate.

References

- 1. 2-AMINOSTYRENE | 3867-18-3 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylaniline, also known as 2-aminostyrene, is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds which are foundational to many pharmaceutical agents. Its unique structure, featuring both a primary amine and a vinyl group, allows for a diverse range of chemical transformations. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the health and safety precautions for handling this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is the first step in safe handling. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| CAS Number | 3867-18-3 | [2][3] |

| Appearance | Colorless to brown liquid | [4] |

| Boiling Point | 219.5 °C at 760 mmHg | [2] |

| Flash Point | 93.84 °C | [2] |

| Density | 1.0181 g/cm³ | [2] |

| Solubility | Slightly soluble in water. | [5] |

| Vapor Pressure | 0.4 hPa (estimated) | [6] |

| log Kow | 1.9118 (estimated) | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".[8][9]

Due to its structural similarity to aniline, a known carcinogen, this compound should be handled with extreme caution and treated as a potential carcinogen.[4]

Toxicological Information

Surrogate Toxicity Data (Aniline)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 250 mg/kg | [4][5][10][11] |

| LD50 | Mouse | Oral | 464 mg/kg | [4][11] |

| LD50 | Rabbit | Dermal | 820 mg/kg | [5][11][12] |

| LC50 | Rat | Inhalation | 250 ppm (4 hours) | [10] |

| LC50 | Mouse | Inhalation | 175 ppm (7 hours) | [4] |

Note: This data is for aniline and should be used as a conservative estimate for the toxicity of this compound. The vinyl group may alter the toxicological properties.

Mechanism of Toxicity: Insights from Aniline

Research into the toxicity of aniline indicates that a primary mechanism of its adverse effects is the induction of oxidative stress.[13] This can lead to a cascade of cellular events, including damage to red blood cells (hemolytic anemia and methemoglobinemia), the spleen, kidneys, and liver.[6]

dot

Caption: Aniline-induced oxidative stress signaling pathway.

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. Therefore, it is prudent to adhere to the OELs for the more extensively studied parent compound, aniline, and the structurally related compound, styrene.

| Substance | Agency | TWA (8-hour) | STEL (15-minute) | Notes | Reference |

| Aniline | OSHA | 5 ppm (19 mg/m³) | - | Skin | [14] |

| ACGIH | 2 ppm (7.6 mg/m³) | - | Skin, A3 (Confirmed animal carcinogen with unknown relevance to humans) | [4] | |

| NIOSH | Potential occupational carcinogen | - | - | [15] | |

| Styrene | OSHA | 100 ppm | 200 ppm (Ceiling) | - | [16][17][18][19] |

| ACGIH | 20 ppm | 40 ppm | - | [16][17][20] | |

| NIOSH | 50 ppm | 100 ppm | - | [16][17] |

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to the following handling procedures and use of appropriate PPE is mandatory.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment

-

Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Due to the potential for skin absorption, chemically resistant gloves are essential. While nitrile gloves may offer short-term protection, for prolonged contact, butyl rubber or Viton™ gloves are recommended. Always consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

dot

Caption: General workflow for safely handling this compound.

Storage and Stability

-

Storage Conditions: Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2][7] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C).[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Stability: this compound is sensitive to air and light and may polymerize.[5] It is often supplied with a stabilizer such as TBC (tert-butylcatechol).[7]

Spill, Leak, and Disposal Procedures

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

-

All waste containing this compound, including contaminated materials and rinsate, must be collected in a designated, labeled hazardous waste container.

-

Do not dispose of this compound down the drain or in the general trash.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[21][22][23]

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosing: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[21]

-

Procedure:

-

Three animals are used in the first step.

-

The substance is administered by gavage.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[24]

-

The outcome of the first step (number of mortalities) determines the next step:

-

If mortality is high, the dose for the next step is lowered.

-

If mortality is low or absent, a higher dose is used in the next step.

-

-

-

Endpoint: The GHS classification is determined based on the dose levels at which mortality is observed.

OECD 404: Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[25][26][27][28][29]

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[25]

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) and scored according to a standardized scale.

-

The observation period may be extended up to 14 days to assess the reversibility of the effects.[25]

-

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

OECD 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13][30][31][32]

Methodology:

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[30][31]

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[31]

-

The ocular lesions are scored using a standardized system.

-

The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[13][30]

-

-

Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a high degree of caution due to its potential for acute toxicity, irritation, and its structural relationship to a known carcinogen. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in the pursuit of scientific advancement and drug discovery.

References

- 1. This compound | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. jk-sci.com [jk-sci.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. fishersci.com [fishersci.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. chemscene.com [chemscene.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. This compound | 3867-18-3 [sigmaaldrich.com]

- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [cdc.gov]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. Aniline - IDLH | NIOSH | CDC [cdc.gov]

- 15. nj.gov [nj.gov]

- 16. nj.gov [nj.gov]

- 17. STYRENE (VINYL BENZENE; PHENYLETHYLENE) | Occupational Safety and Health Administration [osha.gov]

- 18. epa.gov [epa.gov]

- 19. styrene.org [styrene.org]

- 20. researchgate.net [researchgate.net]

- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 22. oecd.org [oecd.org]

- 23. scribd.com [scribd.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. nucro-technics.com [nucro-technics.com]

- 28. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 29. nucro-technics.com [nucro-technics.com]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. catalog.labcorp.com [catalog.labcorp.com]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Vinylaniline for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, synthesis, and synthetic applications of 2-vinylaniline, a key intermediate in the construction of diverse nitrogen-containing heterocycles.

Introduction

This compound, also known as 2-aminostyrene, is a valuable and versatile bifunctional organic molecule. Its structure, featuring both a primary amine and a vinyl group on an aromatic ring, makes it a privileged precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocyclic motifs are central to the structure of numerous pharmaceuticals, natural products, and functional materials, rendering this compound a compound of significant interest to researchers in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the commercial suppliers, purity grades, synthesis, and key synthetic applications of this compound, with a focus on providing practical experimental details for its use in the laboratory.

Commercial Availability and Purity Grades

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 98%, with some suppliers offering higher purity grades upon request. It is often supplied stabilized with inhibitors such as tert-butylcatechol (TBC) to prevent polymerization of the vinyl group. For applications sensitive to impurities, further purification may be necessary.

Below is a summary of representative commercial suppliers and their available purity grades for this compound.

| Supplier | Purity Grade(s) | Notes |

| American Elements | 99%, 99.9%, 99.99%, 99.999% and higher; ACS, Reagent, Technical, Pharmaceutical Grades[1] | Offers high and ultra-high purity forms upon request. |

| Sigma-Aldrich (Ambeed) | 97%[2] | - |

| LookChem (Multiple Suppliers) | 97%, 98%[3] | Lists various suppliers with different purity levels. |

| ChemScene | 95% (stabilized with TBC), 98% (stabilized with TBC)[4] | Offers different grades with stabilizer. |

| J&K Scientific | 98%[5] | - |

| Synblock | NLT 98%[6] | - |

| Key Organics | - | Product available, purity not specified on the main page.[7] |

Synthesis and Purification of this compound

The laboratory-scale synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-nitrostyrene. A variety of reducing agents can be employed, with iron powder in the presence of an acid such as acetic acid being a common and cost-effective choice.

Experimental Protocol: Synthesis of this compound from 2-Nitrostyrene

Materials:

-

2-Nitrostyrene

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of iron powder (5 equivalents) in a 1:1 mixture of ethanol and water is prepared.

-

Addition of Reactants: Glacial acetic acid (catalytic amount, e.g., 0.1-0.2 equivalents) is added to the iron suspension, and the mixture is heated to reflux. 2-Nitrostyrene (1 equivalent) dissolved in a minimal amount of ethanol is then added dropwise to the refluxing mixture over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The disappearance of the 2-nitrostyrene spot indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.

-

Extraction: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then basified with a saturated sodium bicarbonate solution until the pH is ~8. The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude this compound is often purified by flash column chromatography on silica gel.[8][9]

Procedure:

-

Column Packing: A slurry of silica gel in hexane is prepared and packed into a chromatography column.

-

Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

-

Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to afford pure this compound as a pale yellow oil.

Spectroscopic Data of this compound

Accurate characterization of this compound is crucial for its use in synthesis. The following are typical spectroscopic data for the compound.[10]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40 (d, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 6.95 (dd, 1H, Vinyl-H), 6.80 (d, 1H, Ar-H), 6.70 (t, 1H, Ar-H), 5.65 (d, 1H, Vinyl-H), 5.30 (d, 1H, Vinyl-H), 3.80 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 144.5, 135.0, 129.0, 128.5, 125.0, 118.5, 116.0, 115.5 |

| FTIR (neat) | ν (cm⁻¹): 3450-3350 (N-H stretch), 3080 (sp² C-H stretch, vinyl), 3020 (sp² C-H stretch, aromatic), 1625 (N-H bend), 1600, 1490 (C=C stretch, aromatic), 990, 910 (C-H bend, vinyl) |

| Mass Spec. (EI) | m/z (%): 119 (M⁺, 100), 118 (M⁺-H, 90), 92 (M⁺-HCN, 30), 77 (C₆H₅⁺, 20) |

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of several important classes of nitrogen-containing heterocycles, most notably indoles and carbazoles.

Synthesis of Indoles

Indoles are a ubiquitous structural motif in pharmaceuticals and natural products. This compound can be efficiently converted to indole derivatives through various methods, including PIFA-mediated cyclization.[11][12]

Experimental Protocol: PIFA-Mediated Synthesis of Indoles from this compound [13]

Materials:

-

This compound

-

Phenyliodine bis(trifluoroacetate) (PIFA)

-

1,4-Dioxane

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in 1,4-dioxane, PIFA (1.1 equivalents) is added at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC for the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indole derivative.

Synthesis of Carbazoles

Carbazoles are another important class of heterocycles with applications in materials science and medicinal chemistry. Palladium-catalyzed intramolecular C-H amination of N-aryl-2-vinylanilines is a powerful method for their synthesis.[3][14][15]

Experimental Protocol: Palladium-Catalyzed Synthesis of Carbazoles from a this compound Derivative [13]

Materials:

-

N-Aryl-2-vinylaniline derivative (e.g., 2-chloro-N-(2-vinylphenyl)aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other base

-

Toluene or other suitable solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A mixture of the N-aryl-2-vinylaniline derivative (1 equivalent), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2 equivalents) in toluene is placed in a sealable reaction vessel.

-

Reaction Conditions: The vessel is sealed and heated to 100-120 °C for 12-24 hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding carbazole.

Logical and Experimental Workflows

The synthesis and subsequent utilization of this compound in the preparation of key heterocyclic cores can be visualized as logical workflows.

Role in Drug Development

While this compound itself is not typically a pharmacologically active agent, its role as a key building block is significant in drug discovery and development. The indole and carbazole scaffolds derived from this compound are present in a multitude of bioactive molecules with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. The ability to efficiently synthesize diverse libraries of these heterocyclic compounds using this compound as a starting material is crucial for structure-activity relationship (SAR) studies and the identification of new drug candidates. As there is no direct evidence of this compound's involvement in specific signaling pathways, its importance lies in enabling the synthesis of molecules that can modulate such pathways.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for the construction of diverse and medicinally relevant nitrogen-containing heterocycles. This guide has provided a detailed overview of its commercial availability, a practical protocol for its synthesis and purification, and established procedures for its conversion into indole and carbazole derivatives. The provided workflows and experimental details aim to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 3. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C8H9N | CID 10351689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones [organic-chemistry.org]

- 12. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Carbazole synthesis [organic-chemistry.org]

- 15. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

2-Vinylaniline: A Comprehensive Technical Guide on its Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylaniline, also known as 2-aminostyrene, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a primary amine and a vinyl group on an aromatic ring, allows for diverse chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties: A Comparative Analysis

A thorough understanding of both the theoretical and experimental properties of this compound is essential for its effective application. The following sections and tables summarize key data, offering a comparative perspective.

Table 1: Physical and Chemical Properties of this compound

| Property | Theoretical Value | Experimental Value |

| Molecular Formula | C₈H₉N | C₈H₉N[1] |

| Molecular Weight | 119.16 g/mol | 119.16 g/mol [1] |

| Boiling Point | - | 219.5 °C at 760 mmHg[1] |

| Density | - | 1.0181 g/cm³[1] |

| Refractive Index | - | 1.6124 |

| LogP | 1.9118 - 2.49300 | - |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Rotatable Bonds | 1 | - |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Theoretical Data (Predicted) | Experimental Data |